molecular formula C7H8FN3O B1652637 Hydrazinecarboxamide, N-(4-fluorophenyl)- CAS No. 153885-60-0

Hydrazinecarboxamide, N-(4-fluorophenyl)-

Cat. No.: B1652637
CAS No.: 153885-60-0
M. Wt: 169.16 g/mol
InChI Key: GCELZDPJPOKSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxamide, N-(4-fluorophenyl)- is a chemical compound with the molecular formula C7H8FN3O. It is commonly referred to as Fluoromethylhydrazinecarboxamide. This compound is a derivative of hydrazine and has applications in various fields, including biological research and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxamide, N-(4-fluorophenyl)- can be synthesized by condensing 4-fluoroaniline with oxalyl chloride in the presence of triethylamine to form N-(4-fluorophenyl) oxalamic acid. The oxalamic acid is then treated with hydrazine to obtain the desired compound. The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production methods for Hydrazinecarboxamide, N-(4-fluorophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(4-fluorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or hydrazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted ureas. These products have diverse applications in research and industry.

Scientific Research Applications

Hydrazinecarboxamide, N-(4-fluorophenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies related to cellular respiration and mitochondrial function due to its inhibitory effects on mitochondrial complex II.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, N-(4-fluorophenyl)- involves its inhibition of mitochondrial complex II. This inhibition leads to a decrease in ATP production, which is essential for cellular energy metabolism. The compound interacts with the enzyme’s active site, disrupting the electron transport chain and reducing reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Similar Compounds

    Fluoromethylhydrazinecarboxamide (FMH): A derivative with similar inhibitory effects on mitochondrial complex II.

    N-(4-Fluorophenyl)picolinohydrazide: Another compound with antifungal activity and similar molecular structure.

Uniqueness

Hydrazinecarboxamide, N-(4-fluorophenyl)- is unique due to its specific inhibitory effects on mitochondrial complex II, making it a valuable tool in studying cellular respiration and related processes. Its fluorinated structure also provides distinct chemical properties that are useful in various applications.

Properties

IUPAC Name

1-amino-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCELZDPJPOKSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372096
Record name Hydrazinecarboxamide, N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153885-60-0
Record name Hydrazinecarboxamide, N-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Reactant of Route 3
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Reactant of Route 4
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Reactant of Route 5
Reactant of Route 5
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Reactant of Route 6
Reactant of Route 6
Hydrazinecarboxamide, N-(4-fluorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.